
4,4-Dimethyl-2H,4H-1,3-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2H,4H-1,3-benzodioxine is an organic compound belonging to the benzodioxine family This compound features a benzene ring fused with a dioxine ring, with two methyl groups attached at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2H,4H-1,3-benzodioxine typically involves the cyclization of appropriate precursors. One common method is the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide and sodium bicarbonate in acetonitrile . This reaction proceeds at room temperature and yields the desired benzodioxine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-2H,4H-1,3-benzodioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodioxine derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzodioxine derivatives.
Applications De Recherche Scientifique
4,4-Dimethyl-2H,4H-1,3-benzodioxine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-2H,4H-1,3-benzodioxine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The pathways involved may include modulation of signal transduction, enzyme inhibition, and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxine: Lacks the methyl groups at the 4th position.
2,3-Dihydro-1,4-benzodioxine: A reduced form with different hydrogenation.
1,2-Benzodioxine: An isomer with the oxygen atoms in different positions.
Uniqueness
4,4-Dimethyl-2H,4H-1,3-benzodioxine is unique due to the presence of two methyl groups at the 4th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzodioxine derivatives and contributes to its specific applications and properties.
Propriétés
Numéro CAS |
65967-53-5 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
4,4-dimethyl-1,3-benzodioxine |
InChI |
InChI=1S/C10H12O2/c1-10(2)8-5-3-4-6-9(8)11-7-12-10/h3-6H,7H2,1-2H3 |
Clé InChI |
MHMZZIWBLDQCIN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2OCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Phenyl-N'-{2-[(phenylcarbamothioyl)amino]ethyl}urea](/img/structure/B14473958.png)
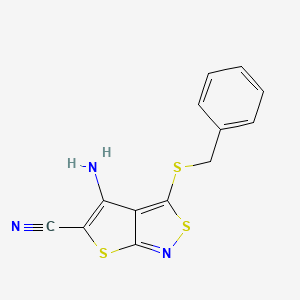
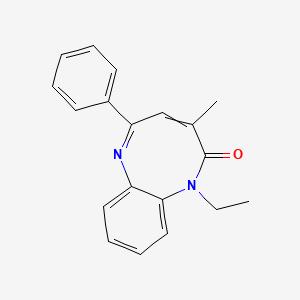
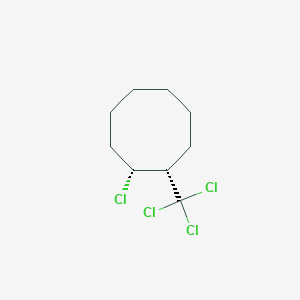
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
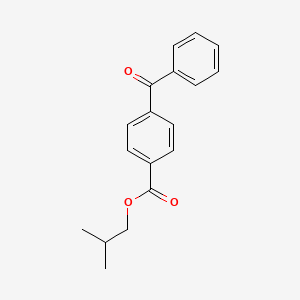
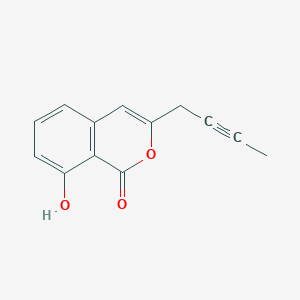
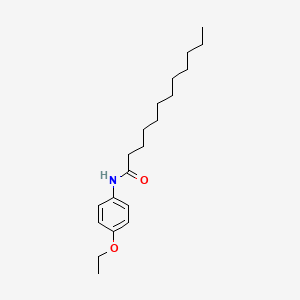


![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)

